molecular formula C18H31NO4 B164251 N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone CAS No. 273734-65-9

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone

Cat. No. B164251
CAS RN: 273734-65-9
M. Wt: 325.4 g/mol
InChI Key: GFSFGXWHLLUVRK-UPVLWJCGSA-N
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Description

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone is a long-chain N-acyl-homoserine lactone (AHL) produced by some Gram-negative bacteria . It is involved in quorum sensing, a process that enables bacteria to change gene expression based on cues from nearby bacteria and from eukaryotic hosts about nutrients, environmental conditions, or threats .


Synthesis Analysis

The synthesis of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone is directed by HdtS, a protein of approximately 33 kDa . HdtS does not belong to either of the known AHL synthase families (LuxI or LuxM) and is related to the lysophosphatidic acid acyltransferase family .


Molecular Structure Analysis

The molecular formula of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone is C18H31NO4 . Its average mass is 325.443 Da and its monoisotopic mass is 325.225311 Da .


Chemical Reactions Analysis

In mouse and human leukocyte immunoassays using LPS-stimulated macrophages, N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone did not have an effect on cytokine or antibody production .


Physical And Chemical Properties Analysis

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone has a density of 1.1±0.1 g/cm3, a boiling point of 569.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.6 mmHg at 25°C . Its enthalpy of vaporization is 98.2±6.0 kJ/mol . The compound has a flash point of 298.4±30.1 °C and an index of refraction of 1.503 .

Scientific Research Applications

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone: A Comprehensive Analysis

Quorum Sensing in Gram-negative Bacteria: This compound is a long-chain N-acyl-homoserine lactone (AHL) involved in quorum sensing, a process that enables bacteria to regulate gene expression based on population density. This communication system allows bacteria to coordinate certain behaviors based on the local concentration of AHL molecules, such as biofilm formation, virulence factor production, and bioluminescence .

2. Potential Target for Controlling Bacterial Infections Due to its crucial role in bacterial survival and pathogenicity, quorum sensing molecules like N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone are potential targets for novel antimicrobial therapies. Disrupting quorum sensing could impair bacterial communication and reduce infection severity .

3. No Effect on Cytokine or Antibody Production In immunological studies using LPS-stimulated macrophages from mice and humans, this compound did not exhibit any significant effect on the production of cytokines or antibodies, suggesting a specific role in bacterial communication without influencing host immune responses directly .

Inhibition of Rhizobium leguminosarum Growth: Interestingly, this molecule is produced by Rhizobium leguminosarum but also inhibits the growth of several strains of the same species. It was previously known as ‘small bacteriocin’ and is part of a complex regulatory network within bacterial communities .

Mechanism of Action

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone is involved in quorum sensing . Quorum sensing enables bacteria to change gene expression based on cues from nearby bacteria and from eukaryotic hosts about nutrients, environmental conditions, or threats .

Future Directions

Due to the benefit of quorum sensing for bacterial survival, quorum sensing molecules like N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone are potential targets for controlling bacterial infections .

properties

IUPAC Name

(Z)-3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,15-16,20H,2-6,9-14H2,1H3,(H,19,21)/b8-7-/t15?,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSFGXWHLLUVRK-UPVLWJCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCC(CC(=O)NC1CCOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCC(CC(=O)N[C@H]1CCOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone in bacterial communication?

A1: N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3OH, C(14:1)-HSL) is a type of N-acylhomoserine lactone (AHL), which are signaling molecules involved in bacterial quorum sensing. Quorum sensing allows bacteria to coordinate gene expression and behavior based on population density.

Q2: How does the production of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone differ in Pseudomonas fluorescens and Rhizobium leguminosarum?

A: While both Pseudomonas fluorescens and Rhizobium leguminosarum utilize 3OH, C(14:1)-HSL for communication, their production mechanisms differ. In P. fluorescens, the HdtS enzyme directly synthesizes 3OH, C(14:1)-HSL. [] Conversely, R. leguminosarum relies on a complex quorum sensing network involving multiple AHLs and regulatory systems. [] The raiIR genes in R. leguminosarum are crucial for AHL production, with raiI encoding an enzyme that primarily synthesizes N-(3-hydroxyoctanoyl)-l-homoserine lactone (3OH,C8-HSL). [] Interestingly, the expression of raiI itself is influenced by 3OH, C(14:1)-HSL, indicating a complex interplay between different AHLs in this species. [] This intricate network highlights the sophisticated mechanisms bacteria have evolved to control gene expression and behavior through quorum sensing.

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